Salbutamol Salbutamol Albuterol is a member of the class of phenylethanolamines that is 4-(2-amino-1-hydroxyethyl)-2-(hydroxymethyl)phenol having a tert-butyl group attached to the nirogen atom. It acts as a beta-adrenergic agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It has a role as a bronchodilator agent, a beta-adrenergic agonist, an environmental contaminant and a xenobiotic. It is a member of phenylethanolamines, a secondary amino compound and a member of phenols.
Salbutamol is a short-acting, selective beta2-adrenergic receptor agonist used in the treatment of asthma and COPD. It is 29 times more selective for beta2 receptors than beta1 receptors giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart. Salbutamol is formulated as a racemic mixture of the R- and S-isomers. The R-isomer has 150 times greater affinity for the beta2-receptor than the S-isomer and the S-isomer has been associated with toxicity. This lead to the development of levalbuterol, the single R-isomer of salbutamol. However, the high cost of levalbuterol compared to salbutamol has deterred wide-spread use of this enantiomerically pure version of the drug. Salbutamol is generally used for acute episodes of bronchospasm caused by bronchial asthma, chronic bronchitis and other chronic bronchopulmonary disorders such as chronic obstructive pulmonary disorder (COPD). It is also used prophylactically for exercise-induced asthma.
Albuterol is a beta2-Adrenergic Agonist. The mechanism of action of albuterol is as an Adrenergic beta2-Agonist.
Albuterol is a racemic mixture of the r-isomer levalbuterol and s-albuterol, a short-acting sympathomimetic agent with bronchodilator activity. Albuterol stimulates beta-2 adrenergic receptors in the lungs, thereby activating the enzyme adenylate cyclase that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP concentrations relax bronchial smooth muscle, relieve bronchospasms, and reduce inflammatory cell mediator release, especially from mast cells. Albuterol although to a lesser extent, also stimulates beta-1 adrenergic receptors, thereby increasing the force and rate of myocardial contraction.
A short-acting beta-2 adrenergic agonist that is primarily used as a bronchodilator agent to treat ASTHMA. Albuterol is prepared as a racemic mixture of R(-) and S(+) stereoisomers. The stereospecific preparation of R(-) isomer of albuterol is referred to as levalbuterol.
See also: Albuterol Sulfate (active moiety of).
Brand Name: Vulcanchem
CAS No.: 18559-94-9
VCID: VC0003632
InChI: InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3
SMILES: CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O
Molecular Formula: C13H21NO3
Molecular Weight: 239.31 g/mol

Salbutamol

CAS No.: 18559-94-9

Cat. No.: VC0003632

Molecular Formula: C13H21NO3

Molecular Weight: 239.31 g/mol

* For research use only. Not for human or veterinary use.

Salbutamol - 18559-94-9

CAS No. 18559-94-9
Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol
IUPAC Name 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol
Standard InChI InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3
Standard InChI Key NDAUXUAQIAJITI-UHFFFAOYSA-N
SMILES CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O
Canonical SMILES CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O
Appearance Solid powder
Colorform White to off-white crystalline solid
Crystalline powder from ethanol-ethyl acetate or ethyl acetate-cyclohexane
Melting Point 147-149
151 °C (Lunts); 157-158 °C (Collins)
157 - 158 °C

Salbutamol, also known as albuterol, is a widely used medication primarily for treating respiratory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and exercise-induced bronchospasm. It functions as a short-acting β2 adrenergic receptor agonist, which relaxes the smooth muscles in the airways, facilitating easier breathing .

Pharmacology and Mechanism of Action

Salbutamol works by activating β2 adrenergic receptors, which are predominantly found in the bronchial smooth muscles. This activation triggers a signaling cascade that leads to the relaxation of these muscles, thereby opening up the airways. The mechanism involves the conversion of ATP to cyclic AMP (cAMP), which inhibits myosin phosphorylation and reduces intracellular calcium levels, both necessary for muscle contraction .

Table 1: Key Pharmacological Features of Salbutamol

FeatureDescription
Receptor SelectivityHighly selective for β2 receptors, 29 times more selective than β1 receptors .
Onset of ActionTypically within 15 minutes when administered via inhalation .
Duration of ActionLasts for approximately 2 to 6 hours .
MetabolismPrimarily excreted by the kidneys, either directly or after metabolism to the 4′-O-sulfate form .

Medical Uses

Salbutamol is commonly used for:

  • Asthma: Including acute asthma attacks and prevention of exercise-induced bronchospasm .

  • COPD: To alleviate bronchospasm associated with chronic obstructive pulmonary disease .

  • Obstetrics: As a tocolytic to delay premature labor, though its use has been largely replaced by other agents like nifedipine .

  • Hyperkalemia: To lower elevated blood potassium levels by promoting potassium entry into cells .

Adverse Effects

Common side effects include tremors, anxiety, headache, palpitations, and tachycardia. Serious adverse effects may involve worsening bronchospasm, irregular heartbeats, and hypokalemia (low blood potassium) .

Table 2: Common and Serious Side Effects of Salbutamol

Side EffectDescription
Common Side EffectsTremors, anxiety, headache, palpitations, tachycardia .
Serious Side EffectsWorsening bronchospasm, irregular heartbeat, hypokalemia .

Environmental Impact

Salbutamol metered dose inhalers (MDIs) are noted for their significant environmental impact due to the propellants used, contributing to greenhouse gas emissions. Dry powder inhalers are recommended as a more environmentally friendly alternative .

Research Findings and Developments

Recent studies have explored the bioequivalence of different salbutamol formulations, including metered dose inhalers (MDIs) and dry powder inhalers . Additionally, there has been interest in the use of salbutamol for conditions like myasthenia gravis, though more research is needed to confirm its efficacy in these areas .

Table 3: Bioequivalence Data for Salbutamol MDIs

SubjectCmax (ng/mL) MDI-1Cmax (ng/mL) MDI-2AUC (ng.min/mL) MDI-1AUC (ng.min/mL) MDI-2
118.314.2701483
211.319.3391853
316.522.3754952
...............

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator